REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3](=O)[C:4]2[C:9]([C:10](=[O:12])[CH:11]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2.[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl>CCOCC>[CH3:1][C:2]1[CH:11]=[C:10]([OH:12])[C:9]2[C:4]([CH:3]=1)=[CH:5][CH:6]=[CH:7][CH:8]=2 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC=1C(C2=CC=CC=C2C(C1)=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 0.5 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice with ethyl acetate (100 ml)
|
Type
|
WASH
|
Details
|
washed twice with saturated brine (50 ml), 3 times with a saturated aqueous sodium hydrogencarbonate solution (30 ml) and twice with saturated brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The drying agent was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water (10 ml) and conc. hydrochloric acid (10 ml) were added to the obtained residue
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Water (50 ml) was added to this reaction mixture
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with ether (50 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (30 ml)
|
Type
|
WASH
|
Details
|
washed twice with a saturated aqueous sodium hydrogencarbonate solution (30 ml) and twice with saturated brine (30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The drying agent was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by column chromatography (hexane/ethyl acetate=30/1-10/1)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C2=CC=CC=C2C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |